molecular formula C17H19ClN4O B4872781 N-(4-chlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide

N-(4-chlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide

Cat. No.: B4872781
M. Wt: 330.8 g/mol
InChI Key: YFRQAFVUPMAMIP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenyl group.

    Introduction of Pyridinylmethyl Group: The final step involves the reaction of the intermediate with pyridine-3-carboxaldehyde under reductive amination conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridinylmethyl group, converting it to a piperidine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)piperazine: Lacks the pyridinylmethyl group.

    4-[(pyridin-3-yl)methyl]piperazine: Lacks the chlorophenyl group.

    N-(4-bromophenyl)-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

N-(4-chlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide is unique due to the combination of the chlorophenyl and pyridinylmethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-15-3-5-16(6-4-15)20-17(23)22-10-8-21(9-11-22)13-14-2-1-7-19-12-14/h1-7,12H,8-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRQAFVUPMAMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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